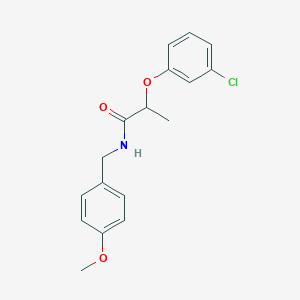![molecular formula C16H16ClFN2O3S B296365 N-(4-chlorobenzyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296365.png)
N-(4-chlorobenzyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide, commonly known as CFMA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CFMA belongs to the class of sulfonamide-based compounds and has shown promising results in the field of cancer research and drug development.
Mécanisme D'action
The mechanism of action of CFMA involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, CFMA disrupts the pH balance of cancer cells, leading to their death.
Biochemical and physiological effects:
CFMA has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to induce apoptosis (cell death) in cancer cells, while leaving normal cells unharmed. Additionally, CFMA has been shown to inhibit tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CFMA is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. However, CFMA has a short half-life, which limits its efficacy in vivo. Additionally, the synthesis of CFMA is complex and requires specialized equipment and expertise.
Orientations Futures
Future research on CFMA could focus on improving its pharmacokinetic properties, such as increasing its half-life and bioavailability. Additionally, CFMA could be studied in combination with other chemotherapeutic agents to enhance their efficacy. Further studies could also investigate the potential use of CFMA in other areas of research, such as imaging and diagnostics.
In conclusion, CFMA is a promising compound that has shown potential in cancer research and drug development. Its specificity for cancer cells and minimal toxicity in normal cells make it a promising candidate for cancer treatment. Future research on CFMA could lead to the development of more effective cancer therapies and improved diagnostic tools.
Méthodes De Synthèse
The synthesis of CFMA involves a multi-step process that includes the reaction of 4-chlorobenzylamine with 3-fluoro-4-methylsulfonylaniline, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain pure CFMA.
Applications De Recherche Scientifique
CFMA has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in various types of cancer, including breast, lung, and prostate cancer. CFMA has also been studied for its potential use in drug development, as it has been shown to enhance the efficacy of other chemotherapeutic agents.
Propriétés
Formule moléculaire |
C16H16ClFN2O3S |
|---|---|
Poids moléculaire |
370.8 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-2-(3-fluoro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H16ClFN2O3S/c1-24(22,23)20(15-4-2-3-14(18)9-15)11-16(21)19-10-12-5-7-13(17)8-6-12/h2-9H,10-11H2,1H3,(H,19,21) |
Clé InChI |
LBIPKMUSASYUJW-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)F |
SMILES canonique |
CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[cyclohexyl(methylsulfonyl)amino]-N-(4-ethylphenyl)acetamide](/img/structure/B296282.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(2-ethylphenyl)acetamide](/img/structure/B296283.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B296285.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide](/img/structure/B296288.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(1-phenylethyl)acetamide](/img/structure/B296290.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B296291.png)
![N-(sec-butyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B296294.png)
![N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296298.png)
![N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296299.png)
![N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296301.png)
![6-[(3-methyl-2-thienyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296302.png)
![6-[(5-methyl-2-furyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296303.png)
![3-(3,4-Dimethoxy-phenyl)-5-phenylsulfanylmethyl-[1,2,4]oxadiazole](/img/structure/B296305.png)
